

An In-depth Technical Guide to the Chemical and Physical Properties of Coniferin

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Compound of Interest

Compound Name: Coniferin

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Introduction

Coniferin is a prominent glucoside of coniferyl alcohol, playing a pivotal role as a key intermediate in the biosynthesis of lignin, a complex polymer essential for the structural integrity of terrestrial plants.[1][2] Found abundantly in coniferous trees, particularly within the cambial sap, **coniferin** also serves as a storage and transport form of coniferyl alcohol, a primary monolignol.[3][4][5] Its study is crucial for understanding plant cell wall formation, wood chemistry, and for potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of **coniferin**, detailed experimental protocols, and visualizations of its metabolic context and analytical workflows.

Chemical and Physical Properties

Coniferin is a white crystalline solid at room temperature. It is a monosaccharide derivative where coniferyl alcohol is linked to a β -D-glucopyranosyl residue via a glycosidic bond.

Identification and Nomenclature

Property	Value	Source
IUPAC Name	(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol	
CAS Number	531-29-3	
Synonyms	Abietin, Laricin, Coniferoside, Coniferyl alcohol β -D-glucoside	
Molecular Formula	C ₁₆ H ₂₂ O ₈	
Molecular Weight	342.34 g/mol	
Chemical Structure (SMILES)	<chem>COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O</chem>	
InChI Key	SFLMUHDGSQZDOW-FAOXUISGSA-N	

Physicochemical Data

Property	Value	Conditions	Source
Appearance	White crystalline solid / Powder	Standard	
Melting Point	186 °C (367 °F; 459 K)	Anhydrous	
Boiling Point	625.40 °C	Estimated at 760.00 mm Hg	
Optical Rotation	$[\alpha]_D^{20}$ -68°	c = 0.5	
	$[\alpha]_D^{20}$ -66.9°	in aqueous pyridine	

Solubility

Solvent	Solubility	Notes	Source
Water	1 g in 200 ml (5 g/L)	Sparingly soluble in cold water	
Boiling Water	Freely soluble		
Ethanol	Sparingly soluble		
Methanol	Soluble		
DMSO	Soluble	10 mM	
Pyridine	Soluble		
Ether	Practically insoluble		
Chloroform	Soluble		
Acetone	Soluble		

Spectral Data

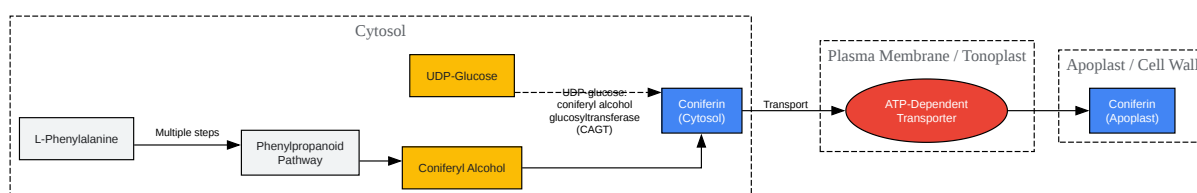
Technique	Key Data Points	Source
^1H -NMR	Spectra available in the literature, matching between D- and L-enantiomers.	
^{13}C -NMR	Spectra available in the literature. Chemical shifts coincide well with expected values for the structure.	
Mass Spectrometry (MS)	Data available, often used in conjunction with GC or LC for identification.	
UV-Vis Spectroscopy	Absorption spectrum has been characterized.	
Infrared (IR) Spectroscopy	IR spectra have been used for characterization.	

Metabolism and Biological Role

Coniferin is central to the process of lignification in many plants, especially conifers. It is synthesized in the cytoplasm and transported to the cell wall, where it releases coniferyl alcohol for polymerization into lignin.

Biosynthesis and Transport

The biosynthesis of **coniferin** involves the glucosylation of coniferyl alcohol, a reaction catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT). This process utilizes uridine 5'-diphosphoglucose (UDP-glucose) as the glucose donor. **Coniferin** is then transported from the cytosol into the cell wall. Evidence suggests the involvement of an ATP-dependent transport mechanism, potentially a proton/**coniferin** antiport system, located on the tonoplast and other endomembranes.

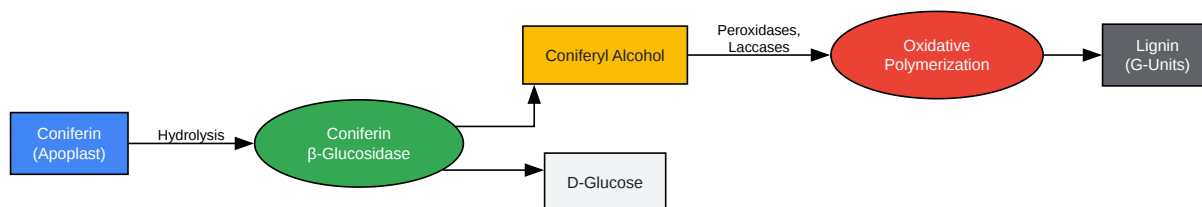


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Diagram 1: Biosynthesis and transport of **coniferin**.

Role in Lignification

Once in the apoplast (cell wall), **coniferin** is hydrolyzed by the enzyme **coniferin** β -glucosidase. This releases D-glucose and coniferyl alcohol. The coniferyl alcohol then undergoes oxidative polymerization, catalyzed by peroxidases and laccases, to form the guaiacyl (G) units of the lignin polymer. This enzymatic release of the monolignol at the site of polymerization is a key regulatory step in wood formation.



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Diagram 2: Hydrolysis of **coniferin** and subsequent lignification.

Experimental Protocols

The following sections detail generalized protocols for the extraction, analysis, and study of **coniferin**, based on methodologies cited in the literature.

Extraction from Pine Cambium

This protocol is adapted from descriptions of **coniferin** extraction from the cambial layer of conifers, where it is most abundant, especially during the growing season.

Materials:

- Freshly cut pine logs (e.g., *Pinus* species)
- Scalpel or scraper
- Methanol
- Conical flasks
- Ultrasonic bath
- Whatman No. 1 filter paper
- Rotary evaporator
- HPLC-grade methanol for reconstitution

Procedure:

- **Harvesting:** Carefully peel the outer bark from the pine logs. Scrape the viscous, translucent layer of cambial tissue from the exposed wood surface.
- **Extraction:**
 - Accurately weigh the collected cambial tissue.
 - Transfer the tissue to a conical flask and add methanol (e.g., 25 mL per 1 gram of tissue).
 - Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.
 - Filter the extract through Whatman No. 1 filter paper to remove solid debris.
- **Concentration:**
 - Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.
 - Pool the filtrates.
 - Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
- **Sample Preparation for Analysis:**
 - Reconstitute the dried crude extract in a known volume of HPLC-grade methanol.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for the quantitative analysis of **coniferin** in plant extracts.

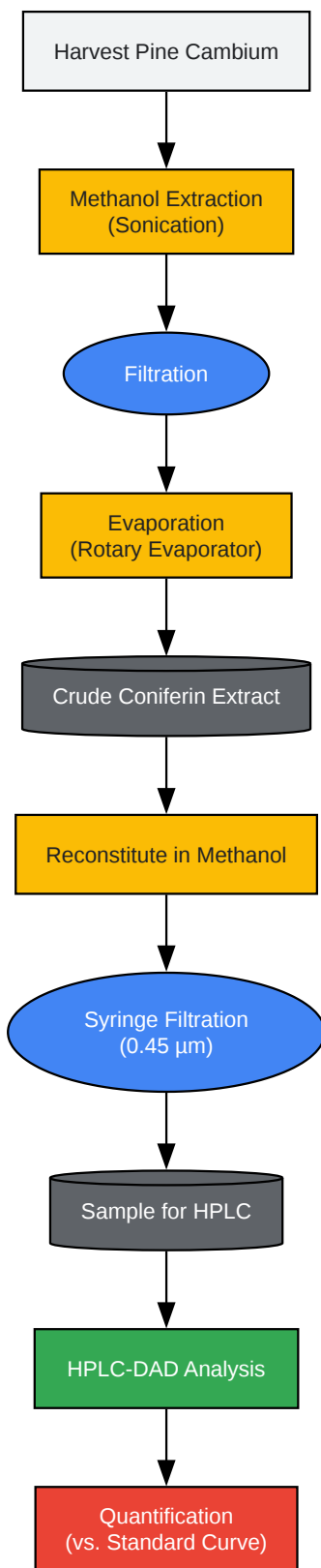
Instrumentation and Conditions:

- HPLC System: Standard system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
- Column: C18 reversed-phase column (e.g., Kinetex XB-C18, 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 87:13 v/v). The exact ratio may require optimization.
- Flow Rate: 1.0 - 1.5 mL/min.
- Column Temperature: 25-30 °C.
- Detection Wavelength: 256 nm or 262 nm.
- Injection Volume: 10-20 μ L.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of pure **coniferin** standard (e.g., 1 mg/mL) in HPLC-grade methanol.
 - Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by diluting the stock solution.
- Calibration:
 - Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
 - Verify the linearity of the curve ($R^2 > 0.999$).
- Sample Analysis:
 - Inject the prepared sample extracts (from Protocol 3.1).
 - Identify the **coniferin** peak by comparing its retention time with that of the standard.

- Quantify the amount of **coniferin** in the sample by interpolating its peak area on the calibration curve.



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Diagram 3: Workflow for **coniferin** extraction and analysis.

Enzymatic Hydrolysis Assay

This assay is used to confirm the identity of **coniferin** and to study the activity of β -glucosidase enzymes.

Materials:

- **Coniferin** solution of known concentration (in buffer).
- β -glucosidase from Almonds or other sources.
- Citrate or phosphate buffer (e.g., 100 mM, pH 5.0).
- Incubator or water bath (37-40 °C).
- Stop solution (e.g., 2.5 mM NaOH).
- UV-Vis Spectrophotometer or HPLC system.

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the buffer, **coniferin** solution, and enzyme solution. A typical reaction volume is 100-500 μ L.
 - Include a control reaction without the enzyme to account for any non-enzymatic degradation.
- Incubation:
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C) for a set period (e.g., 30-60 minutes). Time-course experiments can also be performed by taking aliquots at different intervals.

- Termination:
 - Stop the reaction by adding a stop solution (e.g., NaOH) or by heat inactivation.
- Analysis:
 - The product, coniferyl alcohol, can be quantified.
 - Spectrophotometrically: Measure the increase in absorbance at a wavelength where coniferyl alcohol absorbs and **coniferin** does not, or where their absorption differs significantly.
 - By HPLC: Analyze the reaction mixture using the HPLC protocol (3.2) to measure the decrease in the **coniferin** peak and the appearance of the coniferyl alcohol peak.

Conclusion

Coniferin is a molecule of significant biological and chemical interest. Its well-defined chemical and physical properties, coupled with its central role in lignin biosynthesis, make it an important subject for research in plant biochemistry, forestry, and materials science. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study and application of this key plant metabolite.

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